Cas no 2228092-49-5 (2-amino-4-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acid)

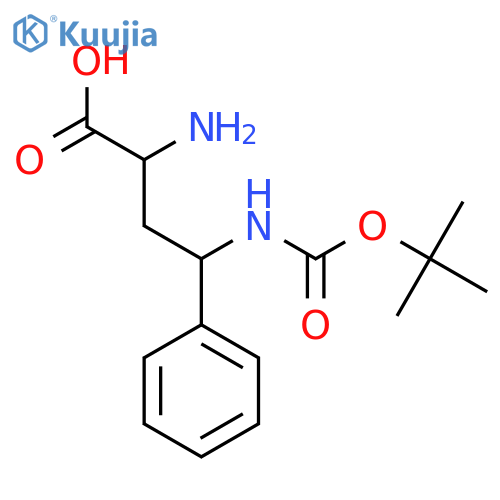

2228092-49-5 structure

商品名:2-amino-4-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acid

2-amino-4-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-4-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acid

- 2228092-49-5

- 2-amino-4-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid

- EN300-1873447

-

- インチ: 1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(9-11(16)13(18)19)10-7-5-4-6-8-10/h4-8,11-12H,9,16H2,1-3H3,(H,17,20)(H,18,19)

- InChIKey: YXAOABGDJGYLAH-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C1C=CC=CC=1)CC(C(=O)O)N)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 294.15795719g/mol

- どういたいしつりょう: 294.15795719g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 7

- 複雑さ: 359

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.8

- トポロジー分子極性表面積: 102Ų

2-amino-4-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1873447-0.05g |

2-amino-4-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid |

2228092-49-5 | 0.05g |

$780.0 | 2023-09-18 | ||

| Enamine | EN300-1873447-5.0g |

2-amino-4-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid |

2228092-49-5 | 5g |

$2692.0 | 2023-05-26 | ||

| Enamine | EN300-1873447-5g |

2-amino-4-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid |

2228092-49-5 | 5g |

$2692.0 | 2023-09-18 | ||

| Enamine | EN300-1873447-0.25g |

2-amino-4-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid |

2228092-49-5 | 0.25g |

$855.0 | 2023-09-18 | ||

| Enamine | EN300-1873447-10g |

2-amino-4-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid |

2228092-49-5 | 10g |

$3992.0 | 2023-09-18 | ||

| Enamine | EN300-1873447-0.1g |

2-amino-4-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid |

2228092-49-5 | 0.1g |

$817.0 | 2023-09-18 | ||

| Enamine | EN300-1873447-10.0g |

2-amino-4-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid |

2228092-49-5 | 10g |

$3992.0 | 2023-05-26 | ||

| Enamine | EN300-1873447-1.0g |

2-amino-4-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid |

2228092-49-5 | 1g |

$928.0 | 2023-05-26 | ||

| Enamine | EN300-1873447-2.5g |

2-amino-4-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid |

2228092-49-5 | 2.5g |

$1819.0 | 2023-09-18 | ||

| Enamine | EN300-1873447-0.5g |

2-amino-4-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid |

2228092-49-5 | 0.5g |

$891.0 | 2023-09-18 |

2-amino-4-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acid 関連文献

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

5. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

2228092-49-5 (2-amino-4-{(tert-butoxy)carbonylamino}-4-phenylbutanoic acid) 関連製品

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量